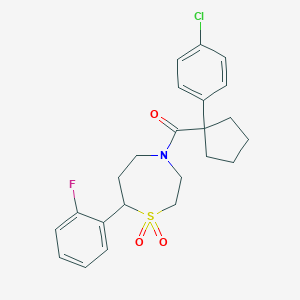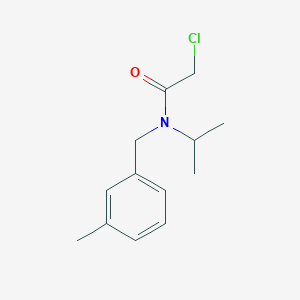
4-But-3-ynyl-1,4-thiazinane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-But-3-ynyl-1,4-thiazinane 1,1-dioxide” is a chemical compound with the molecular formula C8H13NO2S and a molecular weight of 187.26. It is a derivative of thiazinane, a type of heterocyclic compound that contains nitrogen and sulfur in its structure . Thiazinanes and their derivatives are important in the field of medicinal chemistry due to their biological activity .
Synthesis Analysis
The synthesis of thiazinane derivatives has been a subject of interest in the field of organic chemistry . One method involves the reaction of β-propiolactone and its derivatives with thioureas . This reaction initially produces acids, which are then cyclized in acetic anhydride or a mixture with pyridine to yield thiazinan-4-ones .Molecular Structure Analysis
The molecular structure of “this compound” includes a fully saturated six-membered ring containing two hetero-atoms, nitrogen and sulfur . The compound also contains a but-3-ynyl group attached to the thiazinane ring.Scientific Research Applications
Dehydration Reactions and Catalysis
Research has delved into the dehydration of 1,4-butanediol over lanthanide oxides, highlighting the catalytic efficiency of rare earth elements like Yb2O3 in producing 3-buten-1-ol, demonstrating the significance of these catalysts in chemical synthesis processes (Igarashi et al., 2007). This exploration underpins the utility of certain oxides in facilitating important industrial chemical reactions, providing insights into the types of reactions and catalytic properties that compounds like "4-But-3-ynyl-1,4-thiazinane 1,1-dioxide" might be involved in or facilitate.
Synthesis of Thiazinane Dioxides
The preparation of novel 1,2,4-thiadiazinane 1,1-dioxides via a three-component SuFEx type reaction illustrates the synthetic routes to thiazinane dioxides, which are of interest due to their potential pharmacological activities (Khumalo et al., 2018). This kind of research underscores the methods and reactions used to create structurally complex and potentially bioactive thiazinane derivatives, hinting at the synthetic challenges and opportunities for compounds with similar structures.
Application in Alzheimer's Disease Treatment
A particularly relevant study discusses the discovery of Verubecestat, a 3-Imino-1,2,4-thiadiazinane 1,1-Dioxide derivative, as a potent β-site amyloid precursor protein cleaving enzyme 1 (BACE1) inhibitor for Alzheimer's disease treatment (Scott et al., 2016). This demonstrates the potential therapeutic applications of thiazinane dioxide derivatives in addressing significant health challenges, providing a glimpse into the pharmacological relevance of such compounds.
Anti-Proliferative Activity
Research into bis-(5-substituted-2-thiono-1,3,5-thiadiazinan-3-yl) butane compounds showcases their anti-proliferative activity against cancer cell lines, highlighting the promise of thiadiazinane derivatives in developing effective cancer treatments (El-Shorbagi et al., 2018). This aspect of research illustrates the bioactive potential of thiazinane and thiadiazinane derivatives, suggesting areas where "this compound" might find application.
Mechanism of Action
While the specific mechanism of action for “4-But-3-ynyl-1,4-thiazinane 1,1-dioxide” is not mentioned in the literature, thiazinane derivatives have been shown to exhibit various biological activities. For instance, some thiazinane derivatives have demonstrated anti-HIV activity, analgesic activity, and have been used as antibiotics and anticoagulants .
Safety and Hazards
Future Directions
The future directions for the study of “4-But-3-ynyl-1,4-thiazinane 1,1-dioxide” and similar compounds could involve further exploration of their synthesis methods, chemical reactivity, and biological activity. Given the biological activity demonstrated by some thiazinane derivatives, these compounds could potentially be developed into new drugs for the treatment of various diseases .
properties
IUPAC Name |
4-but-3-ynyl-1,4-thiazinane 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2S/c1-2-3-4-9-5-7-12(10,11)8-6-9/h1H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKRGKYLWRGAEJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN1CCS(=O)(=O)CC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

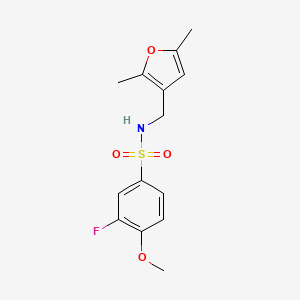
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2733583.png)
![2-[8-(2-Chlorophenyl)-1-methyl-2,4-dioxo-7-phenyl-1,3,5-trihydro-4-imidazolino [1,2-h]purin-3-yl]acetamide](/img/structure/B2733584.png)


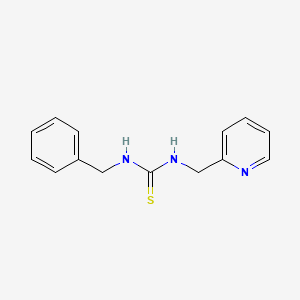
![N-[2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl]naphthalene-1-sulfonamide](/img/structure/B2733589.png)
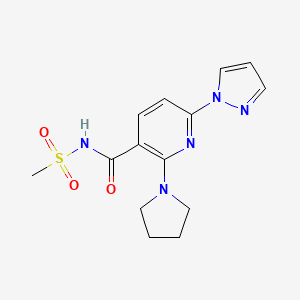
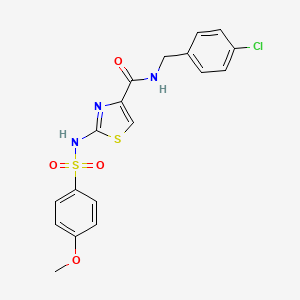
![5-[(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)methyl]-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B2733598.png)
